molecular formula C7H17NO4Si B8456204 N-[3-(Trimethoxysilyl)propyl]formamide CAS No. 88542-71-6

N-[3-(Trimethoxysilyl)propyl]formamide

Cat. No.: B8456204
CAS No.: 88542-71-6
M. Wt: 207.30 g/mol
InChI Key: FKYZKSCWBQYDSO-UHFFFAOYSA-N
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Description

N-[3-(Trimethoxysilyl)propyl]formamide (CAS 88542-71-6) is a specialist organosilane compound with the molecular formula C7H17NO4Si and a molecular weight of 207.30 g/mol . This molecule features a reactive trimethoxysilyl group on one end and a formamide functional group on the other, making it a valuable bifunctional coupling agent in materials science research. It is primarily used to introduce formamide-terminated organic spacers onto inorganic surfaces such as titanium, silicon, and various metal oxides. A key research application of this compound and its analogues is in the field of biomaterials, particularly for the covalent immobilization of bioactive molecules like heparin onto surfaces to create non-thrombogenic coatings for medical implants . The chain length of the silane coupling agent, such as this compound, is a critical factor; longer and more flexible spacer chains have been shown to better preserve the biological activity of the immobilized drug by providing greater mobility and reducing steric hindrance . The mechanism involves the hydrolysis of the trimethoxysilyl groups, which then condense with hydroxyl groups on the substrate surface, forming a stable covalent bond. The formamide group can subsequently serve as a terminal function or be further derivatized to link with target molecules, effectively creating a hybrid organic-inorganic interface . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

88542-71-6

Molecular Formula

C7H17NO4Si

Molecular Weight

207.30 g/mol

IUPAC Name

N-(3-trimethoxysilylpropyl)formamide

InChI

InChI=1S/C7H17NO4Si/c1-10-13(11-2,12-3)6-4-5-8-7-9/h7H,4-6H2,1-3H3,(H,8,9)

InChI Key

FKYZKSCWBQYDSO-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCNC=O)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name CAS RN Molecular Formula Molecular Weight Functional Groups Key Applications References
This compound Not available¹ C₇H₁₇NO₄Si 223.30 (calc.) Trimethoxysilyl, formamide Hypothetical: Crosslinking agents, surface modifiers N/A
3-(Trimethoxysilyl)propyl methacrylate 2530-85-0 C₁₀H₂₀O₅Si 248.34 Trimethoxysilyl, methacrylate Polymer scaffolds, hybrid materials
N-[3-(Trimethoxysilyl)propyl]ethylenediamine (ATS) 1760-24-3 C₈H₂₃N₂O₃Si 222.37 Trimethoxysilyl, ethylenediamine Adsorbents (e.g., QuEChERS), biosensors
N-(3-hydroxypropyl)formamide 49807-74-1 C₄H₉NO₂ 103.12 Hydroxyl, formamide Solvent, chemical intermediate
N-(3-(2-oxoazepan-1-yl)propyl)formamide Not available C₁₀H₁₇N₂O₂ 197.25 (calc.) Azepane, formamide Reaction product with graphene oxide

Structural and Functional Comparisons

  • Trimethoxysilyl vs. Hydroxyl Groups: this compound and ATS share hydrolytically reactive trimethoxysilyl groups, enabling covalent bonding to surfaces. In contrast, N-(3-hydroxypropyl)formamide lacks this reactivity, limiting its use to non-crosslinking applications like solvents . 3-(Trimethoxysilyl)propyl methacrylate uses its methacrylate group for radical polymerization, making it ideal for durable polymer networks, unlike the formamide derivatives .
  • Formamide vs. Amine/Methacrylate Functionality :

    • The formamide group in this compound may enhance hydrogen bonding in composite materials, whereas ATS’s ethylenediamine group provides chelation sites for metal ions or biomolecules in biosensors .
  • Complex Substituents :

    • N-(3-(2-oxoazepan-1-yl)propyl)formamide contains a seven-membered azepane ring, which introduces steric hindrance and alters solubility compared to simpler alkyl chains .

Application-Specific Differences

  • Material Science :

    • Silylated compounds (e.g., ATS, 3-(Trimethoxysilyl)propyl methacrylate) are preferred for creating hybrid materials due to their crosslinking ability. The methacrylate derivative forms rigid scaffolds for bone tissue engineering , while ATS-modified adsorbents efficiently extract antibiotic residues .
    • N-(3-hydroxypropyl)formamide’s hydroxyl group makes it water-soluble, suitable for pharmaceutical intermediates .
  • Biotechnology: ATS is used in biosensors for anchoring DNA aptamers, leveraging its amine groups for covalent immobilization . The formamide analog could offer alternative binding modes for biomolecules.

Q & A

Q. What are the established synthetic routes for N-[3-(Trimethoxysilyl)propyl]formamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling formamide with 3-chloropropyltrimethoxysilane under reflux in anhydrous toluene, using triethylamine as a base to scavenge HCl. Reaction efficiency can be optimized by:
  • Maintaining anhydrous conditions to prevent premature hydrolysis of trimethoxysilyl groups .
  • Employing catalysts like tetrabutylammonium fluoride (TBAF) to enhance silane reactivity .
  • Monitoring reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track the disappearance of the chloropropyl precursor .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify formamide protons (δ ~8.0 ppm for NH and ~8.3 ppm for CHO) and trimethoxysilyl methyl groups (δ ~3.5 ppm). The propyl chain (Si-CH₂-CH₂-CH₂-NH-) shows distinct splitting patterns .
  • ²⁹Si NMR : A peak near -45 to -55 ppm confirms the presence of trimethoxysilyl groups .
  • FTIR : Key bands include C=O stretching (~1670 cm⁻¹), N-H bending (~1550 cm⁻¹), and Si-O-C vibrations (~1080 cm⁻¹) .

Q. How should researchers handle and store this compound to prevent hydrolysis or degradation?

  • Methodological Answer :
  • Store under inert gas (e.g., argon) in airtight containers at 2–8°C to minimize moisture exposure.
  • Use molecular sieves (3Å) in storage vials to absorb trace water .
  • Avoid prolonged contact with acidic/basic environments, as the trimethoxysilyl group hydrolyzes rapidly to silanols, which can condense into oligomers .

Advanced Research Questions

Q. How does the hydrolysis kinetics of this compound vary under different pH conditions, and what analytical methods track these changes?

  • Methodological Answer : Hydrolysis follows pseudo-first-order kinetics. At pH < 4, protonation accelerates siloxane bond formation, while pH > 10 promotes base-catalyzed hydrolysis. Methods include:
  • pH-stat titration : Quantify methanol release during hydrolysis .
  • Dynamic light scattering (DLS) : Monitor particle size changes in colloidal suspensions due to silanol condensation .
  • ¹H NMR in D₂O : Track the disappearance of trimethoxysilyl methyl peaks (δ ~3.5 ppm) and emergence of silanol (Si-OH) signals .

Q. What strategies mitigate interfacial incompatibility when integrating this compound into polymer-silica nanocomposites?

  • Methodological Answer :
  • Surface pre-treatment : Functionalize silica nanoparticles with the compound via sol-gel reactions to ensure covalent bonding between organic/inorganic phases .
  • Plasma activation : Enhance substrate wettability before silane deposition to improve adhesion .
  • Co-condensation : Mix with tetraethyl orthosilicate (TEOS) during sol-gel synthesis to embed the silane uniformly .

Q. Are there discrepancies in reported solubility data for this compound in polar aprotic solvents, and how can these be resolved?

  • Methodological Answer : Discrepancies arise from trace water content or solvent purity. To standardize:
  • Use Karl Fischer titration to quantify water in solvents like DMF or DMSO before solubility tests .
  • Perform solubility studies under controlled humidity (e.g., glovebox) and report Hansen solubility parameters (δD, δP, δH) to predict compatibility .
  • Compare results across multiple analytical techniques (e.g., UV-Vis absorbance vs. gravimetric analysis) .

Contradictions and Resolution

  • Data Conflict : Conflicting reports on thermal stability (e.g., decomposition at 190°C vs. 230°C) may stem from differences in purity or measurement methods (TGA vs. DSC). Resolve by repeating experiments with standardized samples and reporting detailed heating rates/atmospheres .

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